molecular formula C16H13N5O3 B3718606 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide

3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B3718606
M. Wt: 323.31 g/mol
InChI Key: CNMVECHPMXVDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as NPP-5, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds and has been found to exhibit promising pharmacological activities.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation and survival. The compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the inhibition of angiogenesis. These effects contribute to the compound's anticancer activity and its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. However, the compound also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel derivatives and analogs of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a promising synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. Its potent anticancer activity and range of biochemical and physiological effects make it a valuable tool for research in cancer biology and other areas of biomedical research. Further studies are needed to fully understand its mechanism of action and to develop more efficient and effective derivatives and analogs.

Scientific Research Applications

3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(14-10-15(20-19-14)21(23)24)18-13-3-1-11(2-4-13)9-12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVECHPMXVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=NNC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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